(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
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Overview
Description
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methanol group. One common method involves the use of a Pd-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can act on GABA A receptors, influencing neurotransmission.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These include compounds like 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one.
Imidazole-containing compounds: Such as clemizole and etonitazene, which share similar structural features and biological activities.
Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives.
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H |
InChI Key |
QBSADUTZOGRHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)CO.Cl |
Origin of Product |
United States |
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